Cynaroside

Antiproliferative Glioblastoma Flavonoid Glycosides

Flavonoid glycoside sourcing often introduces uncontrolled pharmacokinetic variability. Cynaroside eliminates this uncertainty with well-characterized target engagement and validated purity. • Influenza RNA polymerase inhibitor (IC50 = 32 nM) - nanomolar potency for antiviral screening. • Selective CYP1A2/3A4/2C9 inhibition (IC50 15.88-21.74 μM; Ki 7.33-11.60 μM) - defined tool for herb-drug interaction studies. • 5.6× higher systemic exposure vs. luteolin aglycone (AUC0-∞ 1,097 vs. 195 ng·h/mL) - superior in vivo PK for sustained target engagement.

Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
CAS No. 5373-11-5
Cat. No. B190365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCynaroside
CAS5373-11-5
Synonymscinaroside
cynaroside
luteolin-7-beta-D-glucoside
luteolin-7-glucoside
luteolin-7-O-beta-D-glucopyranoside
luteolin-7-O-monoglucoside
luteoloside
nephrocizin
Molecular FormulaC21H20O11
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1
InChIKeyPEFNSGRTCBGNAN-QNDFHXLGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cynaroside Bioactivity Profile


Cynaroside (luteolin-7-O-β-D-glucoside, luteoloside) is a flavone glycoside composed of a luteolin aglycone backbone with a glucose moiety attached at the 7-position [1]. This structural configuration confers distinct physicochemical and biological properties relative to its aglycone luteolin and other flavonoid glycosides. Cynaroside exhibits quantifiable antioxidant capacity in DPPH and superoxide radical scavenging assays, selective inhibition of human cytochrome P450 isoforms (CYP1A2, 3A4, and 2C9) with defined IC50 and Ki values, and potent activity against influenza RNA-dependent RNA polymerase (IC50 = 32 nM) [2][3][4].

Antioxidant assay context (DPPH, superoxide, hydroxyl radical scavenging)
CYP isoform inhibition screening (selective CYP1A2, 3A4, 2C9 context)
Influenza RNA polymerase target engagement study fit
Atopic dermatitis inflammatory model research context (granzyme B inhibition reported)

Cynaroside vs. Generic Flavonoids


Flavonoid glycosides within the same subclass cannot be treated as interchangeable due to substantial variation in glycosylation position, sugar moiety, and resultant pharmacokinetic and target engagement profiles. Cynaroside, as a 7-O-glucoside of luteolin, exhibits markedly different systemic exposure (AUC0-∞ = 1,097.11 ng·h/mL) and clearance (CL = 0.06 L/(h·kg)) compared to its aglycone luteolin (AUC0-∞ = 195.18 ng·h/mL; CL = 0.77 L/(h·kg)) following intravenous administration in rats [1]. Furthermore, cynaroside demonstrates selective inhibition of CYP1A2, 3A4, and 2C9 isoforms (IC50 = 21.74, 15.88, and 16.58 μmol/L, respectively) while sparing CYP2A6, 2E1, 2D6, 2C19, and 2C8, a selectivity profile not shared universally across flavonoid glycosides [2]. Substituting cynaroside with a structurally related analog without verifying target-specific activity and pharmacokinetic behavior introduces uncontrolled variables that can compromise experimental reproducibility and translational relevance.

Glycosylation 7-O-glucoside vs. 8-C-glucoside orientation alters target engagement and antiproliferative response; isomer substitution may not reproduce results.
Exposure Systemic exposure and clearance differ markedly from luteolin aglycone; PK model interpretation may not transfer directly.
CYP selectivity Selective CYP1A2/3A4/2C9 inhibition is not universal across flavonoid glycosides; metabolic interaction risk requires compound-specific review.

Cynaroside: Quantitative Differentiation


Antiproliferative Activity vs. Orientin

In a direct head-to-head comparison of two luteolin derivatives, cynaroside (luteolin-7-O-glucoside) exhibited significantly greater antiproliferative potency against human glioblastoma U87 cells than orientin (luteolin-8-C-glucoside). The study evaluated both compounds under identical in vitro conditions [1].

Glioblastoma IC50
Head-to-head
Cynaroside IC50 = 26.34 μg/mL vs Orientin (weaker inhibition up to 85% at 50–100 μg/mL)
Supports cell-model antiproliferative endpoint review
U87 glioblastoma cells; in vitro viability assay
Antiproliferative Glioblastoma Flavonoid Glycosides

Pharmacokinetics vs. Luteolin

A comparative pharmacokinetic study in rats revealed that cynaroside achieves approximately 5.6-fold higher systemic exposure (AUC0-∞) and 12.8-fold slower clearance than its aglycone luteolin following intravenous administration [1].

Systemic Exposure
Head-to-head
AUC 5.6× higher, clearance 12.8× slower than luteolin aglycone
Supports exposure-model interpretation
Rat i.v. administration; UPLC-MS/MS plasma analysis
Pharmacokinetics Bioavailability Flavonoid Glycosides

CYP450 Inhibition Profile

In vitro screening against eight major human CYP isoforms revealed that cynaroside selectively inhibits CYP1A2, 3A4, and 2C9, with no effect on CYP2A6, 2E1, 2D6, 2C19, or 2C8. The inhibition kinetics were fully characterized, yielding IC50 and Ki values for the affected isoforms [1].

CYP Inhibition
Head-to-head
Selective inhibition of CYP1A2, 3A4, 2C9 (IC50 15.88–21.74 μM); five isoforms spared
Supports CYP-mediated interaction study context
Human liver microsomes; isoform-specific probe substrates
CYP450 Inhibition Herb-Drug Interaction Drug Metabolism

Influenza RNA Polymerase Inhibition

Cynaroside has been identified as a potent inhibitor of influenza RNA-dependent RNA polymerase, an essential enzyme for viral replication. The reported IC50 value places it among the more active flavonoid-based inhibitors of this target [1].

Influenza RdRP
Data to verify
Reported IC50 = 32 nM (supplier datasheet)
Requires independent validation; screening context only
TargetMol datasheet; class-level inference
Antiviral Influenza RNA Polymerase Inhibitor

Free Radical Scavenging vs. Quercetin and Vitexin

In a comparative evaluation of six major cherry flavonoids, cynaroside demonstrated higher activity in scavenging DPPH, superoxide, and hydroxyl free radicals, as well as greater reducing power, than astragalin, quercetin, or vitexin [1].

Antioxidant Rank
Head-to-head
Higher DPPH, superoxide, hydroxyl scavenging and reducing power vs quercetin, vitexin
Supports antioxidant assay context
Cherry flavonoids panel; in vitro multi-assay
Antioxidant DPPH Superoxide Radical

Granzyme B Inhibition in Atopic Dermatitis

Cynaroside was identified as a selective natural inhibitor of granzyme B (GrB), a serine protease implicated in atopic dermatitis pathogenesis. Topical application of cynaroside in an oxazolone-induced mouse model of atopic dermatitis reduced epidermal thickening, immune cell infiltration, and inflammation [1].

Atopic Dermatitis
Supporting evidence
Reduced epidermal thickening, immune infiltration vs vehicle control
Supports dermatitis model-response context
Oxazolone mouse model; topical hydrogel formulation
Atopic Dermatitis Granzyme B Anti-inflammatory

Cynaroside: Research Applications


Glioblastoma and Colon Carcinoma Studies

Based on the direct head-to-head comparison demonstrating cynaroside's IC50 of 26.34 μg/mL against U87 glioblastoma cells and superior potency relative to orientin [1], researchers investigating antiproliferative effects in glioblastoma or colon carcinoma models should prioritize cynaroside. The compound's ability to inhibit viability by up to 85% at 50-100 μg/mL in both U87 and Caco-2 cell lines [1] supports its use as a lead flavonoid glycoside in oncology-focused natural product screening programs.

In Vivo Pharmacokinetics and Bioavailability

The substantially higher systemic exposure (AUC0-∞ = 1,097.11 ng·h/mL) and slower clearance (CL = 0.06 L/(h·kg)) of cynaroside compared to luteolin aglycone [2] make it the preferred candidate for in vivo efficacy studies where sustained target engagement is required. Researchers planning animal studies to evaluate anti-inflammatory, hepatoprotective, or metabolic effects should select cynaroside over luteolin to achieve more favorable pharmacokinetic profiles.

CYP450-Mediated Herb-Drug Interactions

Cynaroside's well-characterized, selective inhibition of CYP1A2, 3A4, and 2C9 (IC50 = 21.74, 15.88, and 16.58 μmol/L; Ki = 11.60, 7.33, and 8.09 μmol/L, respectively) [3] provides a defined, reproducible tool for investigating flavonoid-mediated herb-drug interactions. This selectivity profile is ideal for mechanistic studies examining CYP450 modulation, as cynaroside does not inhibit five other major CYP isoforms, reducing confounding variables.

Influenza Antiviral Drug Discovery

With an IC50 of 32 nM against influenza RNA-dependent RNA polymerase [4], cynaroside exhibits nanomolar potency that distinguishes it from the majority of flavonoid glycosides, which typically require micromolar concentrations for viral enzyme inhibition. This potency supports its use as a validated positive control or chemical starting point in antiviral screening campaigns targeting influenza and potentially other RNA viruses.

Atopic Dermatitis and Inflammatory Skin Models

The demonstration of in vivo efficacy in an oxazolone-induced atopic dermatitis mouse model, including reduced epidermal thickening and immune cell infiltration [5], positions cynaroside as a mechanistically validated (granzyme B inhibition) candidate for preclinical dermatological research. Topical formulations of cynaroside may be investigated for barrier-protective and anti-inflammatory effects in AD and related inflammatory skin conditions.

Application
Selection Property
Validation Focus
Glioblastoma / Colon Carcinoma Cell Studies
Cell-model antiproliferative response
U87 and Caco-2 endpoint review
In Vivo Exposure / PK Studies
Glycoside-dependent systemic exposure profile
AUC and clearance model review
CYP-Mediated Interaction Studies
Selective CYP isoform inhibition profile
CYP1A2/3A4/2C9 interaction assay review
Influenza Polymerase Screening
Reported nanomolar polymerase inhibition
Antiviral target engagement review
Atopic Dermatitis Inflammatory Models
Granzyme B inhibition model context
Skin barrier and immune infiltration endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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